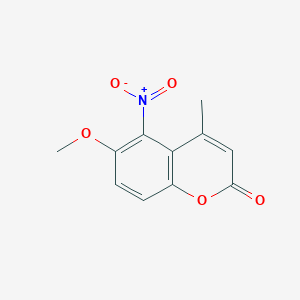
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with methoxy, methyl, and nitro groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the methoxy, methyl, and nitro groups through specific reactions. For instance, the methoxy group can be introduced via methylation using methyl iodide in the presence of a base, while the nitro group can be added through nitration using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used for reducing nitro groups.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore for developing new drugs, particularly in the fields of anti-inflammatory and anticancer therapies.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- exerts its effects involves interactions with specific molecular targets. The nitro group, for instance, can participate in redox reactions, influencing cellular oxidative stress pathways. The methoxy and methyl groups may affect the compound’s binding affinity to enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure but with the methoxy group at the 7-position.
2H-1-Benzopyran-2-one, 6-methyl-: Lacks the methoxy and nitro groups, affecting its reactivity and applications.
Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one): Contains a hydroxy group, influencing its biological activity.
Uniqueness
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-5-nitro- is unique due to the specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups allows for versatile reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
103854-03-1 |
|---|---|
Fórmula molecular |
C11H9NO5 |
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
6-methoxy-4-methyl-5-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-6-5-9(13)17-7-3-4-8(16-2)11(10(6)7)12(14)15/h3-5H,1-2H3 |
Clave InChI |
HTUGKXSTVQEQBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=C(C=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


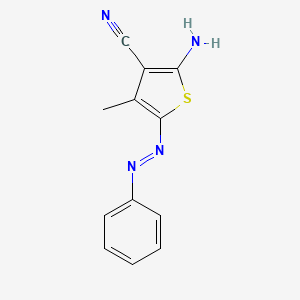
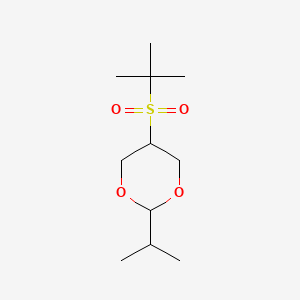


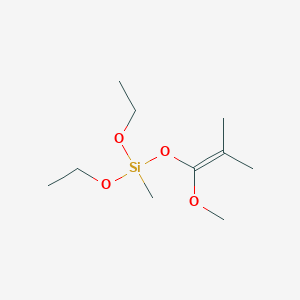


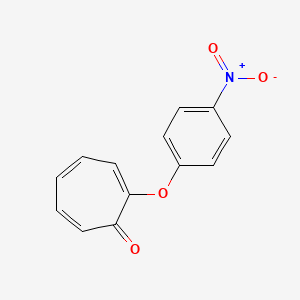
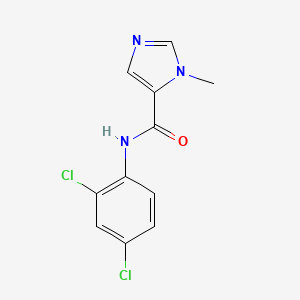

![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
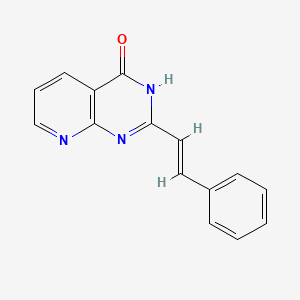

![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
